2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide
Description
2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide is a substituted acetamide derivative characterized by a furan-2-yl-oxoethyl group and an isopropyl amine moiety. The compound belongs to the broader class of N-substituted acetamides, which are frequently explored for their bioactivity, particularly in antimicrobial and enzyme inhibition applications [2][9].
Properties
IUPAC Name |
2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-8(2)13(11(15)6-12)7-9(14)10-4-3-5-16-10/h3-5,8H,6-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGDSEGEKMCIEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)C1=CC=CO1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide typically involves the reaction of 2-furan-2-yl-2-oxo-ethylamine with isopropylamine in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
2-furan-2-yl-2-oxo-ethylamine+isopropylamine+acetic anhydride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the amide group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Heterocyclic Substituents
(a) 2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide
- Key Differences: Replaces the amino group with chlorine at the acetamide backbone.
- The amino group in the target compound may enhance solubility or reduce toxicity compared to the chloro variant [3].
(b) 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-acetamide
- Structural Variation : Features a benzyl ring with chloro and fluoro substituents instead of the furan-oxoethyl group.
- Bioactivity : While specific data for the target compound are unavailable, benzyl-substituted acetamides like this are often tested for antimicrobial properties due to their enhanced lipophilicity and membrane penetration [10].
(c) 2-Chloro-N-isopropyl-N-(2-oxo-2-(thiophen-2-yl)ethyl)acetamide
- Heterocyclic Comparison: Substitutes furan with thiophene. Thiophene’s higher electron density may alter reactivity or binding interactions in biological systems. No direct bioactivity data are provided, but such substitutions are common in optimizing pharmacokinetics [12].
Functional Group Comparisons
(a) 2-Oxoindoline Derivatives ()
Compounds like 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide (Compound 2) and IK (Hydroxy-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid) share the acetamide backbone but incorporate indole-derived moieties. These derivatives exhibit pronounced anticancer and antimicrobial activities, suggesting that the target compound’s furan-oxoethyl group might confer similar bioactivity if tested [1].
(b) Morpholin-3-yl-acetamide Derivatives ()
Examples like 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide demonstrate how morpholine rings enhance metabolic stability. The target compound’s furan ring may offer comparable stability but with distinct electronic effects due to furan’s aromaticity [7].
(a) Aminoacyl-tRNA Synthetase Inhibitors ()
The patent for 2-amino-N-(arylsulfinyl)-acetamide compounds highlights acetamides as bacterial LeuRS inhibitors. While the target compound lacks an arylsulfinyl group, its amino and isopropyl substituents could position it as a candidate for similar enzyme-targeted therapies [2].
Tabulated Comparison of Key Compounds
Biological Activity
2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a furan ring, an acetamide backbone, and an isopropyl group, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 225.25 g/mol. The presence of the furan ring is significant as it is known to enhance the compound's reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 225.25 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrate its effectiveness against various bacterial strains, suggesting that it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. For instance, preliminary results indicate significant inhibitory activity against strains such as E. coli and S. aureus.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Interaction with Enzymes : The compound may inhibit specific enzymes critical for bacterial survival.
- Cell Membrane Disruption : It could compromise the integrity of bacterial cell membranes, leading to cell lysis.
Case Studies
-
Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of this compound against multiple pathogens. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that it was more effective than standard antibiotics in some cases.
Bacterial Strain MIC (µg/mL) Comparison to Kanamycin E. coli 15 Lower S. aureus 10 Comparable P. aeruginosa 20 Higher - Neuroprotective Effects : Another investigation explored the neuroprotective properties of this compound in models of oxidative stress, showing promising results in reducing neuronal damage.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Furan Derivative : Starting from furan-based precursors.
- Amidation Reaction : Reacting with isopropylamine under controlled conditions.
- Purification : Utilizing chromatographic techniques to isolate the desired product.
Future Directions
Further research is warranted to fully elucidate the pharmacological profiles and therapeutic potentials of this compound. Areas for exploration include:
- In Vivo Studies : Assessing efficacy and safety in animal models.
- Mechanistic Studies : Understanding the detailed biochemical interactions at the molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
